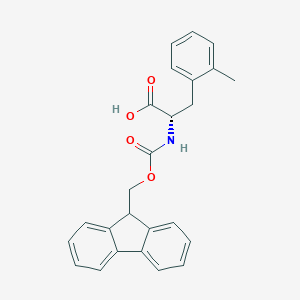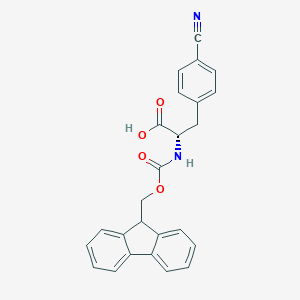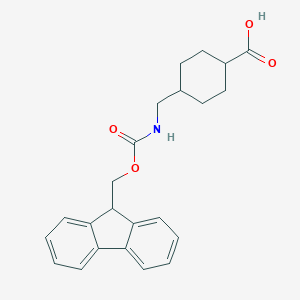
Fmoc-2-metil-L-fenilalanina
Descripción general
Descripción
Fmoc-2-methyl-L-phenylalanine is a chemical compound with the molecular formula C25H23NO4 and a molecular weight of 401.46 . It appears as a white to off-white powder .
Molecular Structure Analysis
The molecular structure of Fmoc-2-methyl-L-phenylalanine is influenced by the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides . The aromaticity of the Fmoc group improves the association of peptide building blocks .Chemical Reactions Analysis
Fmoc-2-methyl-L-phenylalanine can form hydrogels through self-assembly . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions play a significant role in the self-assembly of Fmoc-2-methyl-L-phenylalanine to gel formation .Physical And Chemical Properties Analysis
Fmoc-2-methyl-L-phenylalanine is a white to off-white powder . It has a molecular formula of C25H23NO4 and a molecular weight of 401.46 .Aplicaciones Científicas De Investigación
Formación de hidrogel para aplicaciones biomédicas
Fmoc-2-metil-L-fenilalanina ha sido estudiada por su capacidad para formar hidrogel en medios acuosos a través del autoensamblaje . Estos hidrogel tienen aplicaciones potenciales en campos biomédicos, como la ingeniería de tejidos y los sistemas de administración de fármacos. La propiedad de autoensamblaje de los derivados peptídicos como this compound permite la creación de nanoestructuras supramoleculares, que son esenciales para el desarrollo de materiales biofuncionales .
Andamio para ingeniería de tejidos
Los hidrogel formados por this compound exhiben una notable rigidez mecánica, lo que los hace adecuados como andamios en ingeniería de tejidos . Sus propiedades reológicas, que se correlacionan directamente con la concentración de péptidos, y su capacidad para soportar la adhesión celular, como la de las células ováricas de hámster chino (CHO), resaltan su potencial como un andamio sintonizable y versátil .
Propiedades antimicrobianas
Los aminoácidos conjugados con Fmoc, incluyendo this compound, se ha descubierto que poseen propiedades antimicrobianas . Específicamente, muestran actividad contra las bacterias Gram-positivas, incluyendo MRSA. Su débil actividad contra las bacterias Gram-negativas se atribuye a su incapacidad para cruzar la membrana bacteriana .
Perspectivas estructurales para materiales nanofibrosos
La composición peptídica de this compound puede influir en la viscoelasticidad de los hidrogel a nivel macroscópico . Esta perspectiva es crucial para el desarrollo de materiales nanofibrosos jerárquicos, que tienen aplicaciones en varios campos, incluyendo nanotecnología y ciencia de materiales .
Optimización de los métodos de preparación de hidrogel
La investigación sobre this compound también involucra la optimización de los métodos de preparación de hidrogel . Diferentes estrategias para la formulación de hidrogel pueden conducir a cambios en la disposición estructural y el comportamiento, afectando la rigidez del material, la porosidad de la matriz y la estabilidad. Esta optimización es clave para adaptar los hidrogel a aplicaciones específicas
Safety and Hazards
Direcciones Futuras
Fmoc-2-methyl-L-phenylalanine has potential applications in the fabrication of various biofunctional materials due to its inherent biocompatibility and ability to form nanostructures with diverse morphologies . It has been used in the fabrication of numerous nanostructures with potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .
Mecanismo De Acción
Target of Action
Fmoc-2-methyl-L-phenylalanine primarily targets bacteria, specifically Gram-positive bacteria including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
Mode of Action
The compound’s mode of action is based on its antimicrobial properties. It has been found to have a synergistic effect when combined with the Gram-negative specific antibiotic aztreonam (AZT). This combination increases Fmoc-2-methyl-L-phenylalanine’s permeability through the bacterial membrane, thereby enhancing its antibacterial activity against both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
The compound’s biochemical pathways involve the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Pharmacokinetics
It is known that the compound’s properties, such as its hydrogel formation ability, can be influenced by the position and number of methyl groups introduced onto the carbons of the fmoc-dipeptides .
Result of Action
The result of Fmoc-2-methyl-L-phenylalanine’s action is the formation of a hydrogel with antimicrobial properties. This hydrogel can significantly reduce the bacterial load in a mouse wound infection model . The combination of Fmoc-2-methyl-L-phenylalanine with AZT produces a synergistic effect and higher efficacy against P. aeruginosa .
Action Environment
The action of Fmoc-2-methyl-L-phenylalanine can be influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly of Fmoc-2-methyl-L-phenylalanine to gel formation .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFMRMRGTNDDAT-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375789 | |
| Record name | Fmoc-2-methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211637-75-1 | |
| Record name | Fmoc-2-methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















